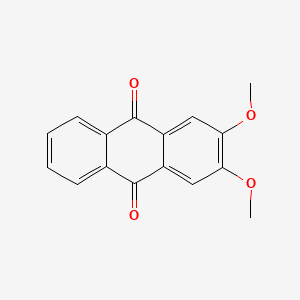

2,3-Dimethoxyanthracene-9,10-dione

Description

Significance of Anthraquinone (B42736) Scaffolds in Research

The anthraquinone framework is considered a "privileged scaffold" in medicinal chemistry and materials science. elsevierpure.comnih.gov This is due to its rigid, planar structure and its ability to undergo reversible redox reactions, which allows for a wide range of chemical modifications. These modifications can dramatically alter the compound's biological and physical properties. In medicinal chemistry, the anthraquinone scaffold is a core component of several anticancer agents, including doxorubicin and mitoxantrone. nih.gov The planar structure of the anthraquinone core allows it to intercalate into DNA, a mechanism that contributes to its anticancer activity. nih.gov Beyond medicine, anthraquinone derivatives are investigated for their applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), owing to their interesting photophysical and photochemical properties. nih.govrsc.org

Overview of Methoxy-Substituted Anthraquinones in Academic Inquiry

The introduction of methoxy (B1213986) (-OCH3) groups onto the anthraquinone scaffold significantly influences its electronic properties and, consequently, its reactivity and potential applications. Methoxy groups are electron-donating, which can affect the redox potential of the quinone system and alter its interaction with biological targets or its performance in electronic devices. nih.gov Research has shown that the position and number of methoxy substituents can fine-tune the compound's characteristics. For instance, the substitution pattern on the anthraquinone core has been shown to direct its interaction with specific biological targets. nih.gov In the context of materials science, the presence and position of methoxy groups can impact the absorption and emission spectra of the molecule, which is a critical factor for dye and pigment applications. researchgate.net

Research Trajectories of 2,3-Dimethoxyanthracene-9,10-dione and Related Congeners

The specific congener, this compound, is a subject of academic research, although it is less extensively studied than some other isomers. Research on this and related dimethoxy-substituted anthraquinones often focuses on their synthesis, structural characterization, and the exploration of their chemical and physical properties. For example, studies have investigated the synthesis of various substituted anthracenes from their corresponding anthraquinones, highlighting the importance of the anthraquinone as a protected precursor. nih.gov The investigation of dimethoxy-substituted anthraquinones extends to understanding their crystal structures and intermolecular interactions, which are crucial for the design of new materials. researchgate.net The overarching goal of this research is to build a comprehensive understanding of how specific substitution patterns, such as the 2,3-dimethoxy arrangement, dictate the functionality of the anthraquinone scaffold, paving the way for the rational design of new molecules with desired properties.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-7-11-12(8-14(13)20-2)16(18)10-6-4-3-5-9(10)15(11)17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSUEMJDMRBPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298909 | |

| Record name | 2,3-Dimethoxyanthra-9,10-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22506-55-4 | |

| Record name | 9, 2,3-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethoxyanthra-9,10-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Structural Modification

Functionalization of the Anthracene-9,10-dione Core

The anthracene-9,10-dione framework is amenable to various functionalization strategies, allowing for the introduction of substituents at different positions on the aromatic rings. These modifications are crucial for tuning the electronic, steric, and bioactive properties of the resulting molecules.

One common approach involves the derivatization of existing functional groups. For instance, the methoxy (B1213986) groups in 2,3-dimethoxyanthracene-9,10-dione can be demethylated to yield the corresponding dihydroxy derivative, 2,3-dihydroxyanthracene-9,10-dione (B13751115). This transformation opens up avenues for further reactions, such as etherification or esterification, to introduce a variety of other functionalities.

Another key strategy is the direct introduction of new functional groups onto the aromatic core through electrophilic or nucleophilic substitution reactions. The positions on the anthracene-9,10-dione rings that are not occupied by the methoxy groups can be targeted for halogenation, nitration, or sulfonation, providing handles for subsequent modifications. For example, the introduction of a bromine atom can facilitate cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Synthesis of Aminoanthraquinone Derivatives via Nucleophilic Substitution

The synthesis of aminoanthraquinone derivatives is a significant area of research due to the wide-ranging applications of these compounds. biointerfaceresearch.com Nucleophilic substitution reactions are a primary method for introducing amino groups onto the anthracene-9,10-dione scaffold. mdpi.com

Amination of the anthracene-9,10-dione core can be achieved through the reaction of a halogenated or otherwise activated precursor with an amine. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the amine acts as a nucleophile, attacking an electron-deficient carbon atom of the anthraquinone (B42736) ring and displacing a leaving group, such as a halide. The reactivity of the substrate is influenced by the nature and position of the leaving group and any existing substituents on the ring.

Reductive amination represents another important pathway for synthesizing amino derivatives. redalyc.orgresearchgate.net This method involves the reaction of an anthraquinone carbaldehyde with an amine to form an imine, which is then reduced to the corresponding amine. researchgate.net For example, 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde, derived from aloe-emodin, has been utilized in reductive amination reactions. redalyc.orgresearchgate.net

The outcome of amination reactions is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, catalyst, and the nature of the amine all play a critical role in determining the product distribution and yield.

For instance, in reductive amination, the choice of reducing agent is crucial. Studies on 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde have shown that sodium borohydride (B1222165) in methanol (B129727) provides good conversion to the desired amino product. researchgate.net The reaction time and atmosphere can also influence the outcome. researchgate.net

In nucleophilic substitution reactions, the temperature and the presence of a base can affect the rate and selectivity of the reaction. mdpi.com For example, in the synthesis of amino-substituted pyrimidine (B1678525) derivatives, lower reaction temperatures were employed to prevent decomposition, requiring longer reaction times for complete conversion. mdpi.com

The following table summarizes the results of reductive amination of an anthraquinone carbaldehyde under different conditions:

| Reducing Agent | Solvent | Temperature (°C) | Conversion (%) |

| Sodium Borohydride | Methanol | Room Temperature | 59 |

| Not Specified | Not Specified | Not Specified | 20.3 (in Argon atmosphere) |

Data sourced from a study on the reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde. researchgate.net

Introduction of Other Functionalities (e.g., Sulfur, Alkyl)

Beyond amination, other functional groups can be introduced onto the anthracene-9,10-dione core to further diversify its chemical space.

The introduction of sulfur-containing moieties can be achieved through various synthetic routes. For example, dithiocarbamates have been synthesized from amino-9,10-anthracenediones via diazonium salts. researchgate.net Thiophene-terminated side arms have also been attached to the anthraquinone core using cross-coupling procedures. rsc.org

Alkylation reactions can be used to introduce alkyl groups. For instance, the alkylation-cyclization of hydroxyjuglone has been used to synthesize isomeric hydroxy-naphtho-pyran-quinones. researchgate.net

Rational Design Principles for Novel this compound Derivatives

The rational design of novel this compound derivatives is guided by the desired properties of the target molecules. For applications in molecular electronics, for example, derivatives with π-conjugated systems and specific redox properties are designed. rsc.org This often involves the synthesis of compounds with thiophene-terminated side arms attached to the anthraquinone core. rsc.org

For biological applications, the design principles focus on creating molecules that can interact with specific biological targets. This may involve the introduction of functional groups that can form hydrogen bonds or other interactions with a protein's active site. The synthesis of a series of indeno[1,2-b]indole-9,10-dione derivatives as protein kinase CK2 inhibitors illustrates this approach, where different substituents were explored to optimize inhibitory activity. researchgate.net

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

While specific, experimentally-derived FT-IR and FT-Raman spectra for 2,3-Dimethoxyanthracene-9,10-dione are not widely documented in the available literature, the expected vibrational modes can be inferred from the known spectra of related anthraquinone (B42736) derivatives. np-mrd.org The analysis of these compounds provides a framework for predicting the key spectral features of the target molecule.

The primary characteristic peaks in the FT-IR spectrum would arise from the carbonyl (C=O) and ether (C-O-C) functional groups. For similar anthraquinone structures, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups are typically observed in the region of 1630-1685 cm⁻¹. np-mrd.org Another key feature would be the C-O-C stretching vibrations from the methoxy (B1213986) groups, which are expected to appear in the fingerprint region. Aromatic C-H and C=C stretching vibrations would also be present.

A detailed theoretical calculation or an experimental study would be required to provide precise assignments for all vibrational modes.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1630 - 1685 |

| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1275 |

| C-O-C (Ether) | Symmetric Stretching | 1000 - 1100 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the carbon-hydrogen framework of this compound.

1D NMR (¹H and ¹³C): While experimentally obtained spectra are not readily available in published literature, predicted ¹H NMR data provides insight into the expected chemical shifts. nih.gov The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons and the methoxy group protons. The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) would likely appear as a complex multiplet system in the downfield region (δ 7.5-8.5 ppm). The two aromatic protons on the substituted ring (H-1 and H-4) would appear as singlets, and the six protons of the two equivalent methoxy groups would yield a sharp singlet further upfield (around δ 4.0 ppm).

The ¹³C NMR spectrum would confirm the presence of 16 unique carbon atoms, including signals for the two carbonyl carbons (expected around δ 180 ppm), the carbons attached to the methoxy groups, and the other aromatic carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (unsubstituted ring) | ~8.2 | Multiplet |

| Aromatic H (unsubstituted ring) | ~7.8 | Multiplet |

| Aromatic H (H-1, H-4) | ~7.6 | Singlet |

| Methoxy H (-OCH₃) | ~4.1 | Singlet |

Note: Data is based on predicted values and may differ from experimental results. nih.gov

2D NMR: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. researchgate.netnp-mrd.org

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, primarily within the unsubstituted aromatic ring system (H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to. This would link the proton signals for the methoxy groups and the aromatic C-H to their respective carbon signals. researchgate.net

Mass Spectrometry (ESI-MS) for Molecular Confirmation

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, which is a critical piece of identifying information. The compound has been identified in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

The primary confirmation comes from the molecular ion peak [M]⁺ or a protonated/adduct ion such as [M+H]⁺ or [M+Na]⁺ in ESI-MS.

Table 3: Molecular Weight and Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₂O₄ |

| Average Molecular Weight | 268.26 g/mol |

While detailed fragmentation studies for this specific molecule are not available, the fragmentation of anthraquinones typically involves characteristic losses, such as the sequential elimination of carbon monoxide (CO) molecules from the quinone ring and the loss of methyl groups (•CH₃) from the methoxy substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The photophysical properties of this compound are dictated by its extended aromatic system and the influence of the electron-donating methoxy groups.

The UV-Vis absorption spectrum is characterized by electronic transitions within the anthracene (B1667546) π-system. The substitution with methoxy groups can influence the energy of the molecular orbitals, typically causing a shift in the absorption bands compared to the unsubstituted anthraquinone parent molecule. The ground state (S₀) is promoted to an excited singlet state (S₁) upon absorption of a photon. The behavior in the excited state, including pathways for de-excitation like fluorescence and intersystem crossing to the triplet state, is highly dependent on the molecular structure and its environment.

Fluorescence spectroscopy provides information on the emissive properties of the molecule. In one study involving a bioassay, this compound was shown to fluoresce with an excitation wavelength of 370 nm and a measured emission at 475 nm. This indicates that the molecule absorbs in the near-UV region and emits in the blue-green region of the visible spectrum, with a resulting Stokes shift of approximately 105 nm.

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. For many substituted anthracenes, the quantum yield can be high, but it is often sensitive to substitution patterns and solvent environment. Specific quantum yield data for this compound is not available in the reviewed literature.

Table 4: Photophysical Data for this compound

| Parameter | Wavelength (nm) | Note |

|---|---|---|

| Excitation λₘₐₓ | 370 | Measured during a fluorescence-based assay |

| Emission λₘₐₓ | 475 | Measured during a fluorescence-based assay |

| Stokes Shift | 105 | Calculated from available Ex/Em data |

The polarity of the solvent can significantly influence the absorption and emission spectra of aromatic molecules, a phenomenon known as solvatochromism. Changes in solvent polarity can stabilize the ground or excited state to different extents, leading to shifts in the spectral bands. Generally, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a more pronounced red-shift (bathochromic shift) in their fluorescence spectrum as solvent polarity increases. A detailed study of solvent effects on the spectral characteristics of this compound would be necessary to fully characterize its solvatochromic behavior and the nature of its excited state.

Interactions with Nanomaterials via Spectroscopic Techniques

The study of interactions between organic molecules and nanomaterials is a burgeoning field, with spectroscopic techniques providing profound insights into the underlying photophysical processes. For compounds like this compound, understanding these interactions is crucial for their potential application in areas such as sensing and photonics. Research on structurally similar compounds, such as 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione (B1253353) (DMDMAD), reveals how plasmonic nanoparticles can significantly alter their spectroscopic properties. nih.gov Techniques like fluorescence spectroscopy are instrumental in characterizing these interactions, particularly the phenomenon of fluorescence quenching and energy transfer mechanisms that occur at the nano-interface. nih.govscispace.com

The fluorescence emission of anthraquinone derivatives can be significantly diminished, or "quenched," in the presence of plasmonic nanoparticles like silver nanoparticles (AgNPs). nih.gov This process occurs when the excited state of the fluorescent molecule (the fluorophore) is deactivated through interaction with the nanoparticle, returning to the ground state without emitting a photon.

Table 1: Quenching and Association Constants for DMDMAD with Silver Nanoparticles This interactive table provides constants determined from spectroscopic analysis.

| Parameter | Value | Description |

|---|---|---|

| Stern-Volmer Quenching Constant (Ksv) | 1.9 x 10² M⁻¹ | Represents the efficiency of fluorescence quenching by the silver nanoparticles. |

| Association Constant (Ka) | 1.19 x 10² M⁻¹ | Indicates the extent of formation of the fluorophore-nanoparticle complex. |

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy nih.gov

Förster Resonance Energy Transfer (FRET) is a key mechanism that can contribute to the fluorescence quenching observed between fluorophores and nanoparticles. wikipedia.orgnih.gov FRET is a non-radiative process where energy is transferred from an excited donor molecule to a suitable acceptor molecule through long-range dipole-dipole interactions. wikipedia.orgnih.gov The efficiency of this transfer is highly dependent on the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers. wikipedia.orgnih.gov

In the context of anthraquinone-nanoparticle systems, the organic molecule acts as the energy donor and the plasmonic nanoparticle serves as the acceptor. nih.gov The FRET theory is used to estimate the critical distance at which this energy transfer occurs. Based on the analysis of the 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione (DMDMAD)–AgNP system, researchers have calculated both the distance between the donor and acceptor (R₀) and the critical energy transfer distance. nih.gov

Table 2: FRET-Based Distance Parameters for the DMDMAD-AgNP System This interactive table details the calculated distances based on the Förster Resonance Energy Transfer theory.

| Parameter | Description |

|---|---|

| Donor-Acceptor Distance (r) | The calculated average distance between the DMDMAD molecule (donor) and the surface of the silver nanoparticle (acceptor). |

| Förster Distance (R₀) | The critical distance at which the FRET efficiency is 50%. This value was estimated based on the spectral overlap between the donor's emission and the acceptor's absorption. |

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy nih.gov

The photophysical interactions between fluorophores and nanoparticles are not static; they are profoundly influenced by the physical characteristics of the nanoparticles, such as their size and shape. nih.govnih.gov

Nanoparticle Size: Research has consistently demonstrated that nanoparticle size plays a critical role in the efficiency of fluorescence quenching. In studies involving both 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione (DMDMAD) and 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone (DHDMAQ), it was observed that the quenching of fluorescence becomes more pronounced as the size of the silver nanoparticles decreases. nih.govnih.govresearchgate.net For instance, in a study using AgNPs ranging from 7 nm to 22 nm, the intensity of the DMDMAD fluorescence emission peak systematically decreased with the reduction in nanoparticle size. nih.gov This is attributed to the higher surface area-to-volume ratio of smaller nanoparticles, which increases the probability of interaction with the fluorophore.

Table 3: Effect of Silver Nanoparticle Size on Fluorescence Intensity of DMDMAD This interactive table illustrates the inverse relationship between nanoparticle size and fluorescence quenching.

| AgNP Size | Relative Fluorescence Intensity | Observation |

|---|---|---|

| Large (e.g., 22 nm) | Higher | Less effective quenching. |

| Medium | Intermediate | Moderate quenching. |

| Small (e.g., 7 nm) | Lower | Most effective quenching. |

Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy nih.gov

Nanoparticle Morphology: Beyond size, the shape or morphology of nanoparticles is another critical parameter that affects their interaction with other molecules. nih.gov Different shapes (e.g., spheres, rods, triangles) exhibit distinct plasmonic properties, which in turn alter their absorption spectra and electromagnetic fields. This directly impacts the conditions for fluorescence quenching and FRET. The specific geometry of a nanoparticle influences how it couples with the electric field of an excited fluorophore, thereby affecting the rate and efficiency of energy transfer and other de-excitation processes.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the molecular properties of 2,3-Dimethoxyanthracene-9,10-dione. rsc.orgresearchgate.netresearchgate.net These computational methods allow for the optimization of the molecule's geometry and the calculation of its vibrational spectra. researchgate.net The popular B3LYP functional combined with basis sets like 6-31G(d,p) is often employed for such studies. researchgate.net These calculations provide insights into bond lengths, bond angles, and other geometric parameters. researchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govmasterorganicchemistry.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and polarizability. nih.gov For anthracene (B1667546) derivatives, the HOMO and LUMO are typically distributed over the π-system of the molecule, indicating that electronic transitions are of the π-π* type. researchgate.net The HOMO-LUMO gap can be influenced by substituents on the anthracene core. researchgate.net

Table 1: Calculated Electronic Properties of Anthracene Derivatives Note: This table is a representative example based on general findings for substituted anthracenes and may not reflect the exact values for this compound.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 2.5 to 4.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. nih.gov For anthraquinone (B42736) derivatives, the electronegative oxygen atoms of the quinone moiety are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and other electron-deficient areas would be prone to nucleophilic attack. nih.gov

Molecular Orbital Theory and Spectroscopic Correlation

Molecular orbital theory provides the theoretical framework for understanding the electronic transitions observed in UV-Vis absorption spectra. rsc.orgresearchgate.netresearchgate.netrsc.org The energies of the HOMO and LUMO are directly related to the electronic absorption and emission properties of a molecule. researchgate.net DFT calculations can be used to predict the electronic transition energies, which can then be correlated with experimental spectroscopic data. rsc.org For many anthracene derivatives, the calculated electronic transitions correspond well with the observed absorption wavelengths. researchgate.net

Predictive Modeling of Reactivity and Stability

Computational methods can be employed to predict the reactivity and stability of this compound. researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov Other quantum chemical parameters, such as chemical hardness, chemical potential, and the electrophilicity index, can also be calculated to provide a more comprehensive understanding of the molecule's reactivity profile. nih.gov These parameters help in assessing the molecule's stability and its propensity to participate in chemical reactions.

Computational Studies on Molecular Interactions

Computational chemistry allows for the investigation of various non-covalent interactions that govern the behavior of molecules in different environments. rsc.orgnih.govmasterorganicchemistry.com These interactions are crucial in crystal packing and molecular recognition processes. researchgate.net

Docking Simulations for Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. nih.govmasterorganicchemistry.com This method is particularly valuable in drug discovery and design. For anthraquinone derivatives, which are known to interact with biological macromolecules, docking simulations can provide insights into the binding mode and affinity. nih.gov For instance, studies on similar compounds have shown an intercalative mode of binding to DNA. nih.gov The results of docking simulations are often expressed as a docking score, which estimates the binding affinity, and can reveal key interactions like hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Theoretical and computational chemistry investigations into the intermolecular interactions of this compound provide crucial insights into its solid-state packing, crystal morphology, and physical properties. While specific crystallographic or in-depth computational studies exclusively on this compound are not extensively documented in publicly available literature, significant understanding can be gleaned from the analysis of closely related substituted anthraquinone derivatives. These studies collectively suggest that the intermolecular forces are primarily dictated by a combination of weak hydrogen bonds and other non-covalent interactions.

Research Findings from Analogous Compounds

Detailed crystallographic analysis of the isomeric 1,4-Dimethoxyanthracene-9,10-dione reveals that its crystal packing is stabilized by non-classical C-H···O hydrogen bonds. researchgate.net In this structure, the quinone oxygen atoms act as the hydrogen bond acceptors. researchgate.net This observation is pivotal as it suggests that the methoxy (B1213986) and aromatic C-H groups in this compound are also likely to participate in similar weak hydrogen bonding, influencing the supramolecular assembly.

Furthermore, broader computational studies on various substituted anthraquinones demonstrate the significant impact of substituent groups on the electronic structure and potential for hydrogen bond formation. For instance, the introduction of hydroxyl (-OH) or amino (-NH2) groups can lead to the formation of stronger, resonance-assisted intramolecular hydrogen bonds. nih.gov While this compound lacks the traditional hydrogen bond donors like -OH or -NH groups, the presence of its methoxy groups provides hydrogen bond acceptors (the oxygen atoms) and weak donors (the methyl hydrogens).

In the case of other substituted anthraquinones, such as 1-(2-Methoxyanilino)anthraquinone, both intramolecular N-H···O and intermolecular interactions have been observed to stabilize the crystal structure. researchgate.net This highlights the general propensity of the anthraquinone scaffold to engage in various types of hydrogen bonding, dictated by the nature and position of its substituents.

Inferred Intermolecular Interactions for this compound

Based on the available data for analogous compounds, the primary intermolecular interactions expected for this compound are:

C-H···O Hydrogen Bonds: The hydrogen atoms of the anthracene core and the methyl groups of the methoxy substituents can act as weak hydrogen bond donors, interacting with the carbonyl oxygen atoms and the oxygen atoms of the methoxy groups on neighboring molecules. These interactions, although individually weak, are numerous and collectively play a significant role in the stability of the crystal lattice.

The following table summarizes the likely hydrogen bond donors and acceptors in solid-state this compound.

| Donor Group | Acceptor Group | Type of Interaction |

| Aromatic C-H | Carbonyl Oxygen (C=O) | Intermolecular C-H···O |

| Aromatic C-H | Methoxy Oxygen (-OCH₃) | Intermolecular C-H···O |

| Methyl C-H (-OCH₃) | Carbonyl Oxygen (C=O) | Intermolecular C-H···O |

| Methyl C-H (-OCH₃) | Methoxy Oxygen (-OCH₃) | Intermolecular C-H···O |

It is important to note that the specific geometry and strength of these interactions would require dedicated crystallographic analysis or high-level computational modeling of this compound. The planarity of the anthraquinone system also suggests the potential for π-π stacking interactions, although in some related structures like 1,4-Dimethoxyanthracene-9,10-dione, these were found to be absent. researchgate.net

Applications in Advanced Materials and Chemical Technologies

Organic Electronics and Optoelectronics

The field of organic electronics is continually searching for novel materials with tunable properties to enhance the performance and efficiency of devices. Anthracene-based semiconductors, in particular, have garnered interest due to their stability, planar structure, and favorable molecular orbital energy levels.

Organic Light-Emitting Diodes (OLEDs)

While specific research on the direct application of 2,3-Dimethoxyanthracene-9,10-dione in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available literature, the broader class of anthraquinone (B42736) derivatives is recognized for its potential in developing new emitting materials. For instance, the anthraquinone core is being explored as an acceptor unit in thermally activated delayed fluorescence (TADF) emitters, which are crucial for achieving high efficiency in next-generation OLEDs. The electron-accepting nature of the anthraquinone structure can be tailored by the introduction of various substituent groups, such as methoxy (B1213986) groups, to fine-tune the electronic and optical properties of the molecule. This strategic functionalization can influence the emission color and quantum efficiency of the resulting OLED device.

Organic Semiconductors

The development of high-performance organic semiconductors is fundamental to the progress of organic electronics. Anthracene (B1667546) derivatives are a well-established class of organic semiconductors. The functionalization of the anthracene core is a key strategy for modifying its semiconductor properties. While detailed studies on this compound as a primary semiconductor in devices like organic thin-film transistors (OTFTs) are limited, the principles of molecular engineering within the anthracene family suggest its potential. The introduction of methoxy groups can influence the molecular packing in the solid state and the frontier molecular orbital energy levels (HOMO and LUMO), which are critical parameters governing charge transport in organic semiconductors.

Electrochemical Applications

The electrochemical behavior of anthraquinone and its derivatives is a subject of intense study due to their rich redox chemistry. These properties are pivotal for their application in various electrochemical technologies.

Redox Behavior and Electron Transfer Processes

Anthraquinone derivatives are known to undergo reversible two-step reduction processes. This redox activity is central to their function in electrochemical systems. The presence of electron-donating methoxy groups at the 2 and 3 positions of the anthracene-9,10-dione core is expected to influence the reduction potentials of the quinone unit. This modification of the electronic properties can be harnessed to control the electron transfer kinetics and thermodynamics of the molecule. Studies on related 9,10-anthraquinone derivatives have shown that they can be reduced and oxidized in a two-step redox process, a characteristic that is essential for their role in molecular electronics.

Development of Electrochemical Switches

The reversible redox behavior of anthraquinone derivatives makes them promising candidates for the development of molecular-scale electrochemical switches. rsc.org The ability to switch between different oxidation states upon application of an electrical potential allows for the control of a material's properties, such as its conductivity or optical response. rsc.org Research into new derivatives of 9,10-anthraquinone and 9,10-dimethoxyanthracene has been aimed at creating redox-active switches for molecular electronics. rsc.org The transport properties of model devices containing such derivatives are being investigated to evaluate their potential in these applications. rsc.org

Sensor Development and Chemical Sensing

The development of highly sensitive and selective chemical sensors is a critical area of research with wide-ranging applications. The unique properties of anthracene derivatives are being explored for their potential in this field. While specific applications of this compound in chemical sensing are not widely reported, the fundamental principles suggest its applicability. The fluorescence of anthracene compounds can be quenched or enhanced in the presence of specific analytes, forming the basis for a sensing mechanism. Furthermore, the electrochemical properties of the anthraquinone core could be utilized for the development of electrochemical sensors, where the interaction with an analyte would lead to a measurable change in the redox signal.

Fluorometric Biosensors

Anthracene derivatives are well-known for their fluorescent properties, making them promising candidates for the development of fluorometric biosensors. These sensors utilize changes in fluorescence intensity or wavelength to detect the presence of specific biological molecules or ions. The anthracene core provides a rigid, planar structure with a delocalized π-electron system, which is conducive to strong fluorescence emission.

While direct studies on this compound as a primary fluorophore in biosensors are not extensively documented, the broader family of anthracene derivatives has been successfully employed in this capacity. For instance, anthracene derivatives bearing imidazolium or quaternary ammonium (B1175870) groups have been synthesized to recognize nucleotides like ATP, GTP, and others through changes in their fluorescence. acs.org In these systems, the anthracene moiety interacts with the nucleobases, while the charged side groups interact with the phosphate groups of the nucleotides. acs.org This modular design allows for the tuning of selectivity and sensitivity.

The potential of this compound in this area lies in the functionalization of its aromatic scaffold. The methoxy groups can influence the electron density of the anthracene core, potentially modulating its fluorescence properties. Furthermore, the core structure can be chemically modified to introduce specific recognition elements for target analytes, thereby creating a "turn-on" or "turn-off" fluorescent response upon binding.

Table 1: Examples of Anthracene Derivatives in Fluorometric Sensing

| Anthracene Derivative | Target Analyte | Sensing Mechanism | Reference |

| 1,8-bis(imidazolium)anthracene | Nucleotides (ATP, GTP) | Fluorescence quenching | acs.org |

| 9,10-bis(quaternary ammonium)anthracene | Nucleotides | Fluorescence enhancement | acs.org |

| Anthracene-boronic acid conjugate | Sugars | Photoinduced electron transfer | acs.org |

| Anthracene-containing thioacetals | Hg2+ | "Turn-on" fluorescence | acs.org |

Detection Mechanisms Based on Molecular Interactions

The detection mechanisms of fluorometric biosensors based on anthracene derivatives are rooted in a variety of molecular interactions. These interactions, upon binding of the target analyte, alter the photophysical properties of the fluorophore, leading to a detectable signal.

Common mechanisms include:

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is linked to a receptor unit. In the absence of the analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this electron transfer is inhibited, and the fluorescence is "turned on."

Intramolecular Charge Transfer (ICT): ICT-based sensors typically consist of an electron-donating and an electron-accepting moiety connected by a π-conjugated system. The binding of an analyte can alter the electronic properties of the system, leading to a shift in the emission wavelength.

Förster Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. The binding of an analyte can bring the donor and acceptor into close proximity, leading to a change in the FRET efficiency and a corresponding change in the fluorescence signal.

Excimer/Exciplex Formation: The interaction of an excited fluorophore with a ground-state molecule (either of the same or a different species) can lead to the formation of an excimer or exciplex, which has a different emission spectrum compared to the monomer. Analyte binding can promote or inhibit this process.

For this compound, the electron-donating nature of the methoxy groups could be harnessed in the design of ICT-based sensors. By introducing an electron-accepting receptor, a system sensitive to specific analytes could be engineered. The anthracene-9,10-dione core itself can participate in charge transfer interactions, which is a key aspect of its potential in sensing applications. acs.org

Catalysis and Photocatalysis

Anthraquinones (AQs) are recognized for their roles as redox-active electron transfer mediators and photochemically active organic photosensitizers. nih.gov These properties make them valuable in catalysis and photocatalysis, particularly in addressing challenges related to light utilization and charge separation in conventional semiconductor materials. nih.gov

Role in Oxidative Reactions

Anthraquinone derivatives can act as catalysts in a variety of oxidative reactions. Their ability to accept and donate electrons allows them to facilitate redox cycles. While specific catalytic applications of this compound are not extensively detailed in the literature, the general principles of anthraquinone catalysis can be applied. For instance, anthraquinones have been used to catalyze the oxidation of alcohols.

A comprehensive review of anthraquinone-based photocatalysis highlights their potential in clean energy production, antibacterial applications, and the degradation of pollutants. nih.govdntb.gov.ua The presence of substituents on the anthraquinone core can significantly influence its catalytic activity. The methoxy groups in this compound, being electron-donating, can affect the redox potential of the molecule and, consequently, its catalytic performance.

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen)

Upon absorption of light, many anthraquinone derivatives can become excited to a triplet state. This excited state can then transfer its energy to molecular oxygen (O₂), converting it into a highly reactive singlet oxygen (¹O₂). Singlet oxygen is a powerful oxidizing agent that can participate in various chemical and biological processes.

The general mechanism for singlet oxygen generation by an anthraquinone (AQ) photosensitizer is as follows:

Light Absorption: AQ + hν → ¹AQ* (Excitation to singlet state)

Intersystem Crossing: ¹AQ* → ³AQ* (Conversion to triplet state)

Energy Transfer: ³AQ* + ³O₂ → AQ + ¹O₂ (Formation of singlet oxygen)

The efficiency of singlet oxygen generation depends on the photophysical properties of the specific anthraquinone derivative, including its absorption spectrum, triplet state lifetime, and the quantum yield of intersystem crossing. The methoxy substituents on this compound are expected to influence these properties. A review on bioactive anthraquinone derivatives discusses their role as regulators of reactive oxygen species (ROS), which includes singlet oxygen. mdpi.com

Dye Chemistry and Pigment Development

Anthraquinone derivatives constitute a significant class of synthetic dyes and pigments, known for their brilliant colors and excellent fastness properties. wikipedia.orgbritannica.comhw.ac.ukchina-dyestuff.commfa.org Anthraquinone itself is colorless, but the introduction of electron-donating or electron-withdrawing substituents can lead to a wide range of colors from red to blue. wikipedia.org

The color of anthraquinone dyes is a result of intramolecular charge transfer transitions. Electron-donating groups, such as the methoxy groups in this compound, can push electron density into the anthraquinone core, leading to a bathochromic (red) shift in the absorption spectrum. The position and nature of the substituents are crucial in determining the final color and properties of the dye.

Anthraquinone dyes are used in various applications, including textiles, plastics, and paints. They are classified based on their application method, such as disperse dyes, vat dyes, and acid dyes. britannica.com While the specific use of this compound as a commercial dye is not prominently documented, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex dye molecules. The synthesis of many anthraquinone dyes starts from functionalized anthraquinone precursors. wikipedia.org

Table 2: Classes of Anthraquinone Dyes and Their Properties

| Dye Class | Key Structural Feature | Application | Properties |

| Disperse Dyes | Lacks water-solubilizing groups | Hydrophobic fibers (e.g., polyester) | Good lightfastness, bright colors |

| Vat Dyes | Insoluble in water, solubilized by reduction | Cotton and other cellulosic fibers | Excellent fastness to light and washing |

| Acid Dyes | Contains sulfonic acid groups | Wool, silk, nylon | Water-soluble, good affinity for protein fibers |

Gas Separation Membrane Research

Gas separation using membranes is an energy-efficient technology with various industrial applications. The performance of these membranes is determined by the permeability and selectivity of the membrane material. Research in this area often involves the incorporation of additives into a polymer matrix to enhance these properties.

Investigations of Biological Interactions and Molecular Mechanisms in Vitro Studies

Mechanisms of Interaction with Biological Macromolecules

The interaction of small molecules with biological macromolecules such as DNA and serum proteins is a critical area of study in pharmacology and toxicology. For many anthracene-9,10-dione derivatives, these interactions are central to their biological activity.

DNA Intercalation Studies (in vitro)

The planar aromatic structure of the anthracene-9,10-dione core is a common feature that allows many of its derivatives to intercalate between the base pairs of DNA. This mode of binding can interfere with DNA replication and transcription, leading to cytotoxic effects. The position and nature of substituents on the anthraquinone (B42736) scaffold are known to significantly influence the affinity and mode of DNA binding. For instance, studies on various substituted anthracene-9,10-diones have demonstrated that the placement of side chains can dictate whether the molecule acts as a classical intercalator or a threading intercalator, where side chains pass through the DNA helix to occupy both grooves.

Despite the established importance of substituent patterns on DNA interaction for this class of compounds, specific in vitro studies detailing the DNA intercalation of 2,3-Dimethoxyanthracene-9,10-dione are not readily found in the current body of scientific literature. Therefore, no specific data on its binding constants, changes in DNA melting temperature, or unwinding of supercoiled DNA can be presented.

Interaction with Serum Proteins (e.g., BSA)

Serum albumins, such as bovine serum albumin (BSA), are major transport proteins in the bloodstream, and the binding of therapeutic compounds to them can significantly affect their bioavailability, distribution, and metabolism. Spectroscopic techniques, particularly fluorescence quenching, are commonly employed to study these interactions, providing insights into binding constants, the number of binding sites, and the nature of the binding forces.

While numerous studies have characterized the interaction of various drugs and small molecules with BSA, specific research on the binding of this compound to BSA or other serum proteins is not available. Consequently, parameters such as binding affinity (K_a), Stern-Volmer quenching constants (K_SV), and thermodynamic parameters (ΔH, ΔS, ΔG) for this specific interaction have not been reported.

Cellular Responses and Pathway Analysis (in vitro)

The in vitro evaluation of a compound's effect on cellular processes is fundamental to understanding its potential as a therapeutic agent. This includes assessing its impact on cell growth, its ability to induce programmed cell death (apoptosis), and the identification of the molecular pathways it modulates.

Modulatory Effects on Cell Proliferation in Specific Cell Lines

Many anthracene-9,10-dione derivatives have been shown to possess potent antiproliferative activity against a variety of cancer cell lines. The cytotoxic effects are often evaluated using assays such as the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC50). Structure-activity relationship studies within this chemical class have revealed that the nature and position of substituents play a crucial role in determining the potency and selectivity of these compounds.

However, specific data from in vitro studies on the modulatory effects of this compound on the proliferation of any specific cell lines are not documented in the available scientific literature. As a result, no data table of IC50 values can be provided.

Induction of Apoptosis in Cellular Models

Apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. The induction of apoptosis can be assessed through various methods, including flow cytometry analysis of Annexin V-FITC/propidium iodide stained cells, and western blot analysis of key apoptotic proteins such as caspases and members of the Bcl-2 family.

While other anthraquinone derivatives have been reported to induce apoptosis in various cancer cell models, there is no specific experimental evidence to confirm or deny the ability of this compound to induce apoptosis.

Exploration of Molecular Targets and Signaling Pathways

Identifying the molecular targets and signaling pathways affected by a compound is essential for understanding its mechanism of action. For the anthracene-9,10-dione class of compounds, known targets include topoisomerases, protein kinases, and components of apoptotic signaling pathways. For example, some derivatives have been shown to interfere with the function of proteins like p53 and Bcl-2.

There are currently no published studies that have explored the specific molecular targets or signaling pathways modulated by this compound in any cellular model.

Antimicrobial Efficacy in Microbiological Models (in vitro)

No published studies were found that specifically investigate the antimicrobial efficacy of this compound.

There is no available data from in vitro studies to report on the antibacterial properties of this compound against any bacterial strains.

There is no available data from in vitro studies to report on the antifungal activities of this compound.

Environmental Fate and Degradation Studies

Photodegradation Mechanisms

The photodegradation of anthraquinone (B42736) derivatives in the environment is primarily driven by indirect photolysis, involving the generation of reactive oxygen species (ROS). While direct photolysis from the absorption of solar radiation can occur, the presence of photosensitizers in natural waters, such as dissolved organic matter, significantly accelerates degradation through the production of potent oxidants like hydroxyl radicals (•OH) and singlet oxygen (¹O₂).

The core anthraquinone structure is known to participate in photochemical reactions. For instance, the photolysis of 9,10-anthraquinone has been observed to produce hydroxyl radicals. researchgate.net The degradation of complex anthraquinone dyes is often initiated by these photochemically generated ROS. ajol.info Advanced oxidation processes (AOPs) that utilize catalysts like titanium dioxide (TiO₂) under UV irradiation have been shown to effectively decolorize and mineralize anthraquinone-based dyes. ajol.inforesearchgate.net These processes hinge on the generation of hydroxyl radicals on the catalyst surface, which then attack the dye molecule. ajol.info

For 2,3-Dimethoxyanthracene-9,10-dione, the proposed photodegradation pathway in an aqueous environment would likely involve the following steps:

Excitation: The molecule absorbs photons from sunlight, moving to an excited state.

ROS Generation: The excited molecule can react with dissolved oxygen or water to produce ROS, or dissolved organic matter can act as a sensitizer (B1316253) to produce ROS.

Radical Attack: The highly reactive hydroxyl radicals attack the aromatic rings or the methoxy (B1213986) functional groups of the compound. This can lead to hydroxylation of the aromatic system or demethylation of the methoxy groups.

Ring Cleavage: Subsequent attacks by radicals lead to the opening of the aromatic rings, breaking the stable structure down into smaller, more easily degradable organic acids and eventually leading to mineralization (conversion to CO₂, water, and inorganic ions).

The efficiency of this degradation is dependent on factors such as the intensity of sunlight, the pH of the water, and the concentration of dissolved organic matter and other photosensitizing substances. mdpi.com

Biotransformation Pathways

Microbial biotransformation is a key process in the degradation of persistent organic pollutants. medcraveonline.com Microorganisms such as bacteria and fungi have evolved diverse enzymatic systems to break down complex aromatic structures. medcraveonline.comiium.edu.my For anthraquinones, microbial transformation is a recognized pathway for their degradation and detoxification in the environment. iium.edu.myresearchgate.net

The biotransformation of this compound is expected to proceed through several key enzymatic reactions. iium.edu.myresearchgate.net Common microbial reactions for aromatic compounds include oxidation, reduction, hydrolysis, and conjugation. medcraveonline.com Based on the metabolism of similar methoxylated and aromatic compounds, the following biotransformation pathways are likely:

O-Demethylation: A primary and crucial step is the cleavage of the ether bonds in the methoxy groups by monooxygenase or dioxygenase enzymes. This reaction would transform this compound into 2,3-Dihydroxyanthracene-9,10-dione (B13751115). This conversion increases the polarity of the molecule, making it more water-soluble and susceptible to further enzymatic attack.

Hydroxylation: Microorganisms can introduce additional hydroxyl groups onto the aromatic rings through the action of hydroxylase enzymes.

Ring Fission: Following the initial demethylation and hydroxylation steps, dioxygenase enzymes can catalyze the cleavage of the aromatic rings. This is a critical step in the breakdown of the stable polycyclic structure, leading to the formation of aliphatic intermediates.

Further Metabolism: The resulting intermediates are then funneled into central metabolic pathways, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide and water.

The table below outlines the plausible sequence of microbial degradation for this compound.

| Step | Reaction Type | Substrate | Key Enzymes (Putative) | Product |

| 1 | O-Demethylation | This compound | Monooxygenase/Dioxygenase | 2,3-Dihydroxyanthracene-9,10-dione |

| 2 | Ring Cleavage | 2,3-Dihydroxyanthracene-9,10-dione | Dioxygenase | Acyclic Intermediates |

| 3 | Central Metabolism | Acyclic Intermediates | Various Dehydrogenases, etc. | CO₂ + H₂O |

This table presents a putative pathway based on known microbial transformations of similar compounds.

Stability and Reactivity in Environmental Contexts

The environmental stability of this compound is relatively low when exposed to conditions that favor photochemical and biological degradation. Its reactivity is largely dictated by the presence of sunlight, reactive minerals, and competent microbial communities.

In aquatic and soil environments, the interaction with minerals can play a significant role. Iron oxides, which are ubiquitous in soils and sediments, can participate in redox reactions. Studies on related compounds, such as 2,6-dimethoxyhydroquinone, show that they can react with iron(III) oxides to produce highly reactive hydroxyl radicals through Fenton-like reactions, especially in the presence of oxygen. nih.govresearchgate.net The quinone moiety of this compound can be reduced to a hydroquinone (B1673460) by microbial activity or other chemical reductants in the environment. This hydroquinone form could then react with iron or other transition metals to generate ROS, creating a catalytic cycle of degradation. nih.govresearchgate.net

The following table summarizes the key factors influencing the stability and reactivity of the compound in the environment.

| Environmental Factor | Effect on Stability | Reactive Mechanism |

| Sunlight | Decreases stability | Induces photodegradation via direct photolysis and, more significantly, indirect photolysis through the generation of reactive oxygen species (ROS). researchgate.netmdpi.com |

| Microbial Activity | Decreases stability | Facilitates biotransformation through enzymatic pathways, including O-demethylation and aromatic ring cleavage. iium.edu.myresearchgate.net |

| Iron Oxides/Minerals | Decreases stability | Can catalyze the formation of hydroxyl radicals via Fenton-like reactions with the reduced (hydroquinone) form of the compound. nih.gov |

| Oxygen Availability | Decreases stability | Essential for both aerobic biotransformation pathways and for the generation of ROS in photochemical and mineral-catalyzed reactions. nih.gov |

| pH | Influences reactivity | Affects the rate of photochemical reactions and the activity of microbial enzymes. |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Enhanced Yields and Selectivity

The development of efficient and selective synthetic methodologies is paramount for advancing the study and application of 2,3-Dimethoxyanthracene-9,10-dione. While classical approaches have been established, the focus is now shifting towards innovative strategies that offer improved yields, reduced reaction times, and greater control over regioselectivity.

Microwave-assisted organic synthesis, for instance, has shown considerable promise in accelerating Diels-Alder reactions for the synthesis of related anthracene (B1667546) derivatives. jksus.org This technique offers advantages such as faster reaction rates, cleaner reaction profiles, and often higher yields compared to conventional heating methods. jksus.org Future research could explore the application of microwave irradiation to the synthesis of this compound and its precursors, potentially leading to more sustainable and economical production methods.

Furthermore, the exploration of novel catalytic systems, including organocatalysts, could provide new avenues for regioselective functionalization of the anthracene-9,10-dione core. researchgate.netresearchgate.net The use of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been effective in various organic transformations and could be investigated for its utility in the synthesis of specific isomers of dimethoxyanthracene-9,10-dione. researchgate.netresearchgate.net The development of such methods would be instrumental in creating a library of derivatives with precisely controlled substitution patterns, enabling a more systematic exploration of their structure-activity relationships.

Design of Next-Generation this compound Conjugates and Hybrids

The functionalization of the this compound core through conjugation with other molecular entities presents a significant opportunity to create novel molecules with enhanced or entirely new properties. The design of next-generation conjugates and hybrids is a key area of future research with potential applications in targeted therapies and advanced materials.

Researchers are exploring the synthesis of anthracene-9,10-dione derivatives with various substituents, such as (omega-aminoalkyl)carboxamido groups, to modulate their biological activity. nih.gov By strategically attaching different functional groups, it is possible to influence properties like DNA binding affinity and cytotoxicity. nih.gov Future efforts will likely focus on creating conjugates with biomolecules like peptides, antibodies, or targeting ligands to achieve cell-specific delivery and minimize off-target effects.

Moreover, the synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacophores or material components is a promising avenue. For example, creating hybrids with moieties known for their photophysical or electronic properties could lead to the development of novel sensors, imaging agents, or electronic materials.

Advanced Spectroscopic Probes for Real-Time Monitoring of Molecular Interactions

Understanding the dynamic interactions of this compound with biological targets or other molecules is crucial for elucidating its mechanism of action and for the rational design of new applications. Advanced spectroscopic techniques offer powerful tools for probing these interactions in real-time and with high sensitivity.

Fluorescence spectroscopy, for instance, has been utilized to study the interaction of a related compound, 1,4-dimethoxy-2,3-dimethylanthracene-9,10-dione (B1253353), with silver nanoparticles. nih.gov This study demonstrated the use of fluorescence quenching to investigate the binding mechanism and determine key parameters like quenching rate constants and association constants. nih.gov Similar approaches can be applied to this compound to monitor its interactions with proteins, nucleic acids, and other cellular components.

Future research will likely involve the application of more sophisticated techniques such as Förster Resonance Energy Transfer (FRET) to measure intermolecular distances and conformational changes with high precision. nih.gov The development of this compound-based fluorescent probes could enable real-time imaging of its localization and dynamics within living cells, providing invaluable insights into its biological fate and function.

Integration of Computational Models for Rational Compound Design and Mechanism Prediction

Computational modeling has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new compounds and the prediction of their properties and mechanisms of action. The integration of computational models will be pivotal in accelerating the development of novel this compound derivatives.

Molecular modeling studies have been employed to understand the binding affinity of anthracene-9,10-dione derivatives with protein kinases, providing insights into the structural basis of their activity. nih.gov By using techniques like molecular docking and molecular dynamics simulations, researchers can predict how modifications to the this compound scaffold will affect its interaction with specific biological targets.

Density functional theory (DFT) calculations can be used to predict the electronic properties and reactivity of new derivatives, guiding synthetic efforts towards compounds with desired characteristics. researchgate.net This computational-experimental synergy will allow for a more targeted and efficient exploration of the chemical space around this compound, leading to the faster identification of lead compounds for various applications.

Expanding Non-Biological Applications in Materials Science and Energy Conversion

While much of the focus has been on the biological activities of anthracene-9,10-diones, their unique electronic and photophysical properties also make them attractive candidates for applications in materials science and energy conversion.

The anthracene-9,10-dione core is an electron-accepting moiety, a property that can be harnessed in the design of organic electronic materials. researchgate.net For instance, derivatives of the related indane-1,3-dione have been investigated for their use in organic semiconductors. nih.govrsc.org Future research could explore the synthesis and characterization of this compound-based polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The ability of anthracene derivatives to undergo reversible redox reactions also suggests their potential use in energy storage applications, such as in the development of new types of organic batteries. The systematic investigation of the electrochemical properties of this compound and its derivatives could open up new avenues for their use in sustainable energy technologies.

Deeper Mechanistic Elucidation of Biological Interactions in vitro

A fundamental understanding of how this compound interacts with biological systems at the molecular level is essential for its development as a therapeutic agent. Future in vitro studies will need to focus on a deeper mechanistic elucidation of these interactions.

Studies on related anthracene-9,10-dione derivatives have shown that they can bind to DNA and act as potential anticancer agents. nih.gov The mode of binding and the structural features that govern this interaction are critical areas for further investigation. nih.gov Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed atomic-level information about the binding of this compound to DNA and other biological macromolecules.

Furthermore, in vitro assays are crucial to assess the biological effects of these compounds. For example, studies have evaluated the cytotoxicity of anthracene-9,10-dione derivatives in various cancer cell lines and their potential as inhibitors of enzymes like protein kinase CK2. nih.govnih.gov Future research should expand on these studies to include a wider range of cell lines and biological targets, as well as to investigate the downstream cellular pathways affected by this compound. Understanding its effect on cellular processes such as apoptosis, cell cycle progression, and signal transduction will be key to unlocking its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-Dimethoxyanthracene-9,10-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves methoxylation of the anthraquinone core using agents like dimethyl sulfate or methyl iodide under alkaline conditions (e.g., NaOH in methanol/water). Analogous dihydroxy derivatives (e.g., 1,3-Dihydroxyanthracene-9,10-dione) show yields varying with solvent choice (87.5% in methanol vs. 57% in water) and reaction time optimization (6–12 hours). Column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended for purification .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

- Methodological Answer : High-resolution techniques are essential:

- HPLC (C18 column, methanol/water mobile phase) for purity assessment (>98% threshold).

- 1H/13C NMR in deuterated DMSO to identify methoxy protons (δ 3.8–4.0 ppm) and quinone carbonyls (δ 180–185 ppm).

- FT-IR to confirm C-O (1260 cm⁻¹) and quinone C=O (1670 cm⁻¹) stretches .

Advanced Research Questions

Q. How do electron-donating methoxy substituents at the 2,3-positions affect the photophysical and electrochemical properties of the anthraquinone system?

- Methodological Answer : Methoxy groups increase electron density via conjugation, red-shifting UV-Vis absorption (Δλ ~20 nm vs. unsubstituted anthraquinone). Cyclic voltammetry in acetonitrile reveals altered redox potentials:

| Property | 2,3-Dimethoxy Derivative | Anthraquinone |

|---|---|---|

| E₁/₂ (Reduction) | -0.85 V vs SCE | -1.12 V vs SCE |

| Conduct time-dependent DFT calculations (B3LYP/6-311+G*) to correlate experimental and theoretical band gaps . |

Q. What strategies resolve contradictory crystallographic and spectroscopic data regarding the planar conformation of the anthraquinone core?

- Methodological Answer : When X-ray diffraction (monoclinic P2₁/c space group) shows non-planarity but NMR suggests conjugation:

Perform variable-temperature NMR to assess dynamic effects.

Compare with computational models (Mercury 4.3) accounting for crystal packing forces.

Use Raman spectroscopy to detect quinoid vs. aromatic vibrational modes.

Cross-validate using synchrotron XRD for high-resolution structural data .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and what degradation pathways dominate?

- Methodological Answer : Stability assessed via:

- Oxidative stress : 10 mM H₂O₂ in pH 7.4 buffer, 37°C → 15% degradation in 24h (HPLC monitoring).

- Reductive environments : 5 mM Na₂S₂O₄ → rapid quinone reduction (t₁/₂ = 30 min).

LC-MS identifies primary degradation products as demethoxylated anthraquinones (m/z 240.21) and hydroxylated derivatives. Use argon-sparged solvents to prevent unwanted redox reactions .

Q. What computational approaches best predict the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer :

Calculate Fukui indices (Gaussian 16, B3LYP/6-31G*) to identify nucleophilic sites.

Molecular electrostatic potential maps show enhanced reactivity at C4/C5 positions (MEP = -45 kcal/mol).

Validate with nitration experiments (HNO₃/H₂SO₄, 0°C), isolating 4-nitro derivatives (72% yield) confirmed by 15N NMR .

Key Notes for Experimental Design

- Synthetic Optimization : Test solvent polarity (e.g., DMF vs. methanol) to balance reaction rate and byproduct formation .

- Safety Protocols : Follow hazard codes (Xi, R36/37/38) for irritant properties; use PPE and fume hoods during synthesis .

- Data Validation : Cross-reference NMR/IR data with anthraquinone derivatives (e.g., 9,10-Diarylanthracene systems) to confirm substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.